molecular formula C11H12N2 B014887 Tryptoline CAS No. 16502-01-5

Tryptoline

Cat. No.: B014887
CAS No.: 16502-01-5
M. Wt: 172.23 g/mol
InChI Key: CFTOTSJVQRFXOF-UHFFFAOYSA-N
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Description

Tryptoline, also known as tetrahydro-β-carboline and tetrahydronorharmane, is a natural organic derivative of beta-carboline. It is an alkaloid chemically related to tryptamines. This compound and its derivatives have a variety of pharmacological properties and are known collectively as tryptolines .

Mechanism of Action

Tryptoline, also known as 2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . They are also potent reuptake inhibitors of serotonin and epinephrine , with a significantly greater selectivity for serotonin .

Mode of Action

This compound interacts with its targets, primarily MAO-A, by acting as a competitive inhibitor . This means that it competes with the enzyme’s natural substrates for the active site, reducing the enzyme’s activity. As a reuptake inhibitor of serotonin and epinephrine, this compound blocks the transport proteins responsible for the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft .

Biochemical Pathways

This compound is involved in the tryptophan metabolism pathway . It is converted from L-tryptophan to tryptamine via the tryptophan degradation pathway, which is catalyzed by L-tryptophan decarboxylase (TDC) . By inhibiting MAO-A and blocking the reuptake of serotonin and epinephrine, this compound can affect various biochemical pathways, including those involved in mood regulation and the stress response .

Pharmacokinetics

As a small molecule, it is likely to be absorbed in the gut if taken orally . Its distribution within the body, metabolism, and excretion would depend on various factors, including its chemical properties, the individual’s physiology, and other factors .

Result of Action

The inhibition of MAO-A and the reuptake of serotonin and epinephrine by this compound can lead to increased levels of these neurotransmitters in the brain . This can have various effects at the molecular and cellular level, potentially influencing mood and stress responses . Some in vitro experiments have shown that this compound prevents the lipid peroxidation induced by hydrogen peroxide, suggesting that this compound can be further investigated as a neuroprotective agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and stress levels can affect the levels of tryptophan and other precursors in the body, potentially influencing the synthesis and action of this compound . Furthermore, the individual’s genetic makeup can also influence how they respond to this compound .

Future Directions

A tryptoline ring-distortion strategy has been described that enables the rapid synthesis of 70 complex and diverse compounds from yohimbine; an indole alkaloid . The compounds synthesized had architecturally complex and unique scaffolds, unlike that of yohimbine and other scaffolds . This this compound ring-distortion strategy can begin to address diversity problems in screening libraries, while occupying biologically relevant chemical space in areas critical to human health .

Biochemical Analysis

Biochemical Properties

Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . They are also potent reuptake inhibitors of serotonin and epinephrine, with a significantly greater selectivity for serotonin .

Cellular Effects

The effects of Tryptoline on cells are primarily due to its inhibitory action on MAO-A and its role as a reuptake inhibitor of serotonin and epinephrine . This can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the enzyme MAO-A, leading to its inhibition . It also inhibits the reuptake of serotonin and epinephrine, thereby increasing their levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

Its inhibitory effects on MAO-A and its role as a reuptake inhibitor suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its biochemical properties, it is likely that its effects would vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of serotonin and epinephrine, due to its role as a reuptake inhibitor . It may also interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with transporters or binding proteins involved in the uptake and distribution of serotonin and epinephrine .

Subcellular Localization

Given its biochemical properties, it is likely that it is localized to areas of the cell involved in the metabolism and signaling of serotonin and epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptoline can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. This reaction typically occurs in an aqueous medium, making it environmentally friendly . The reaction conditions often involve the use of l-tartaric acid as a natural catalyst to facilitate the formation of crystalline this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The Pictet-Spengler reaction is optimized for higher yields and purity. The use of green chemistry principles, such as aqueous solvents and natural catalysts, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Tryptoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

Scientific Research Applications

Tryptoline has diverse applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structural features and the ability to form diverse derivatives through various chemical reactions. Its selective inhibition of MAO-A and potent reuptake inhibition of serotonin and epinephrine distinguish it from other similar compounds .

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTOTSJVQRFXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58911-02-7 (mono-hydrochloride)
Record name Tryptoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015
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DSSTOX Substance ID

DTXSID10167835
Record name Tryptoline
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2,3,4-Tetrahydro-beta-carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16502-01-5
Record name Tetrahydro-β-carboline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole
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Record name TRYPTOLINE
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Synthesis routes and methods I

Procedure details

5-Methoxy tryptamine 1a or 6-methoxy tryptamine 1b (0.524 mmol) and appropriate aryl or heteroaryl aldehyde 2 (0.63 mmol) were dissolved in THF (20 mL). The reaction mixture was cooled to 0° C. CF3COOH (0.2 ml) was then added at 0° C., and the reaction mixture was then allowed to stir at 0° C. for 1 hr. The ice bath was then removed and the reaction allowed to stir for a further 1 hr from 0° C. to r.t. The reaction mixture was quenched with aqueous saturated NaHCO3 (5 ml) and the organic phase separated. The mixture was extracted with EtOAc (2×10 ml). The combined organic phase was dried (anhydrous NaSO4), filtered and evaporated in vacuo to give the crude product tetrahydro β-carboline 3. The crude product was directly used for second step with out further purification.
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aryl or heteroaryl aldehyde
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0.63 mmol
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20 mL
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0.2 mL
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Synthesis routes and methods II

Procedure details

A stirred solution of 13 g (0.0756 mol) 1,2,3,4-tetrahydro-β-carboline, produced of tryptamine hydrochloride and glyoxal acid, as described by Ho and Walker (1988), and 2.6 g of Pd/C (10%) in 600 ml cumene were refluxed under nitrogen atmosphere for 90 minutes. After adding 100 ml ethanol the heated solution was filtered and the carbon was extracted with 3×30 ml heated ethanol. The combined liquid fractions were concentrated and the remainder crystallized from toluene for obtaining 10.5 g (82%) of norharman. The methylation in position 9 was carried out as described in literature (Ho B T, McIsaac W M, Walker K E, Estevez V, J Pharm Sci 57: 269, 1968), but with an improved processing: 1 g (5.95 mmol) of norharman was dissolved in 10 ml dry DMF under nitrogen atmosphere. Then 0.36 g (14.9 mmol) sodium hydride was added as a 60% dispersion in petroleum at 0° C. After the mixture cooled down to room temperature it was cooled down to −10° C. and 0.84 g (5.95 mmol) methyl iodide were added. After continued stirring for 12 hours, the mixture was again cooled down to room temperature. All volatile components were removed under reduced pressure. Then 100 ml of water were added and the mixture was extracted with 3×50 ml CHCl3. The combined organic fractions were washed with 5×20 ml water and concentrated for drying. The remainder was transferred into 100 ml of 2N hydrochloric acid. To isolate the educt of the desired methylated product an ion pair extraction of the HCl salt was carried out in CHCl3 and in a liquid/liquid extractor for 2 days. After removing the solvent 0.7 g (64%) of yellow crystals of 9-methyl-β-carboliniumhydrochloride were obtained.
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Synthesis routes and methods III

Procedure details

treating the 3-(2-amino)ethyl indole with 1-tosyl-3,4,4-trimethylimidazolidine to produce a tetrahydro-β-carboline derivative; and
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tryptoline exert its effects on the nervous system?

A1: this compound primarily acts as a competitive inhibitor of serotonin (5-hydroxytryptamine, 5-HT) uptake in the brain. [, ] This means it competes with serotonin for binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. This increase in serotonin can lead to a variety of downstream effects, depending on the specific brain region and receptor subtypes involved.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H12N2, and its molecular weight is 172.23 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data including mass spectrometry, ¹H-NMR, and ¹³C-NMR have been used to characterize this compound and its derivatives. [, , , , , ] These techniques provide valuable information about the compound's structure and purity.

Q4: What are some notable applications of this compound in organic synthesis?

A4: this compound finds use in synthesizing various biologically active compounds, including:

  • Tetrahydroisoquinoline alkaloids: Utilizing biocompatible Pictet-Spengler reactions, researchers have successfully synthesized tetrahydroisoquinoline alkaloids by interfacing chemo-catalysis with biocatalyzed alcohol oxidation in a one-pot process. []
  • This compound-3-carboxylic acid derivatives: These derivatives, synthesized from this compound, demonstrate potential as antidiabetic agents. []

Q5: Have computational methods been employed in this compound research?

A9: Yes, computational techniques such as molecular docking and molecular dynamics simulations have been used to investigate the interactions of this compound derivatives with therapeutic targets like amyloid-β42 peptide, relevant to Alzheimer's disease. []

Q6: How have QSAR studies contributed to understanding this compound's activity?

A10: QSAR studies on this compound derivatives have explored their potential as monoamine oxidase (MAO) inhibitors for anxiety treatment. [] These studies correlate structural features with biological activity, guiding the design of more potent and selective compounds.

Q7: How do structural modifications of this compound affect its biological activity?

A7: Several studies demonstrate the impact of structural modifications on this compound's activity:

  • Substitution at position 6: Introducing a hydroxyl group at position 6, as in 6-hydroxy-tetrahydro-β-carboline (5-hydroxythis compound), significantly enhances the inhibition of serotonin uptake compared to the unsubstituted this compound. [, ]
  • N-methylation: N-methylation of this compound to form 1-methylthis compound generally reduces its potency as a serotonin uptake inhibitor. [, ]

Q8: How does the structure of this compound contribute to its selectivity for the serotonin transporter?

A12: While the exact mechanisms behind this compound's selectivity remain under investigation, research suggests that the indole ring plays a crucial role. [] This ring structure is believed to participate in π-π interactions with aromatic residues within the serotonin transporter binding site, contributing to its affinity and selectivity.

Q9: What are the challenges in formulating this compound for therapeutic use?

A9: The provided research doesn't offer specific information on formulating this compound for therapeutic applications.

Q10: What are the SHE regulations surrounding this compound?

A10: The provided research focuses on the fundamental scientific aspects of this compound and doesn't delve into SHE regulations.

Q11: What in vitro models have been used to study this compound's activity?

A16: Researchers have employed rat brain synaptosomes and homogenates to study the inhibitory effects of this compound on serotonin, dopamine, and norepinephrine uptake. [, , ]

Q12: Is there evidence of resistance mechanisms developing against this compound?

A12: Information on resistance mechanisms related to this compound is not found in the provided research.

Q13: What is the safety profile of this compound?

A13: Detailed toxicity data specifically for this compound is limited in the provided research.

Q14: What are some key historical milestones in this compound research?

A33: * Discovery of endogenous formation: The identification of this compound formation from tryptamine in the presence of 5-methyltetrahydrofolic acid by human brain enzymes marked a significant finding. [, ]* Recognition as a potential mediator of alcohol's effects: Studies highlighting this compound's ability to inhibit serotonin uptake, coupled with its potential formation following alcohol consumption, sparked interest in its role in alcohol's effects on the brain. [, ]* Exploration of synthetic derivatives: The synthesis and evaluation of various this compound derivatives for their therapeutic potential, including antidiabetic, anticancer, and neuroprotective activities, represents a crucial area of research. [, , , , , , ]

Q15: How has cross-disciplinary research advanced our understanding of this compound?

A15: The study of this compound exemplifies the power of interdisciplinary research, integrating:

  • Biochemistry: Understanding its biosynthesis, metabolism, and interactions with enzymes like monoamine oxidase. [, , ]
  • Pharmacology: Characterizing its effects on neurotransmitter systems, particularly its role as a serotonin uptake inhibitor. [, , ]
  • Medicinal chemistry: Designing and synthesizing this compound derivatives with improved potency, selectivity, and pharmacological properties for therapeutic applications. [, , , , , , ]
  • Computational chemistry: Utilizing molecular modeling and QSAR studies to predict the activity and optimize the design of novel this compound-based compounds. [, ]

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